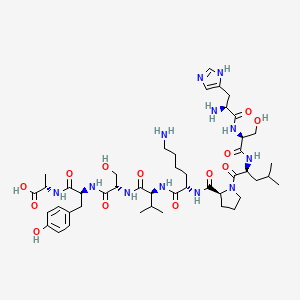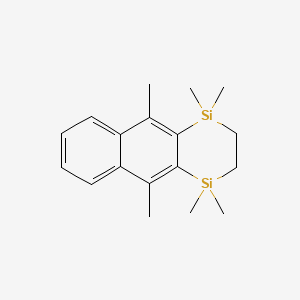
Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate can be synthesized through the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like molecular oxygen under visible light to form formamides.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Substitution: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products
Oxidation: Formamides.
Substitution: Substituted alkynes.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the alkyne and ester functional groups. These groups allow the compound to undergo nucleophilic addition, cycloaddition, and other reactions that are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds also contain the prop-2-yn-1-yl group and are used in cycloaddition reactions.
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds are used in the synthesis of imidazo[1,2-a]pyridines.
Uniqueness
Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is unique due to its combination of the pyrrole ring and the prop-2-yn-1-yl ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
685563-24-0 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
prop-2-ynyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h1,3-5,9H,6H2 |
Clave InChI |
YABLZJJMYGHRQI-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)
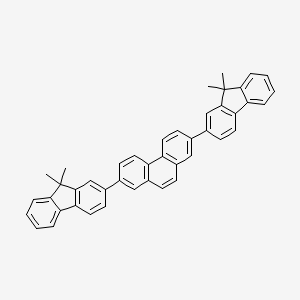
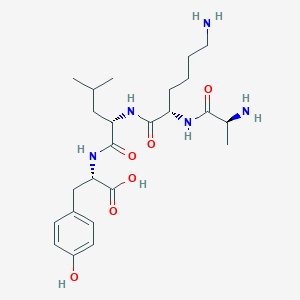
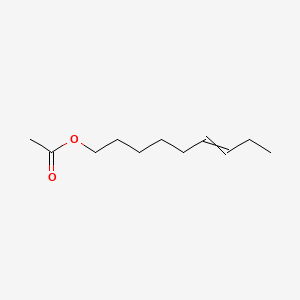
![Tris[4-[bis(2-pyridyl)amino]phenyl]borane](/img/structure/B12519608.png)
acetate](/img/structure/B12519609.png)
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
